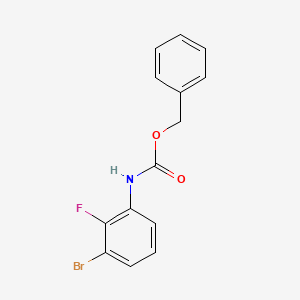

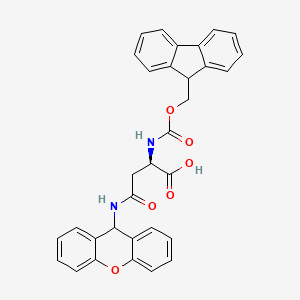

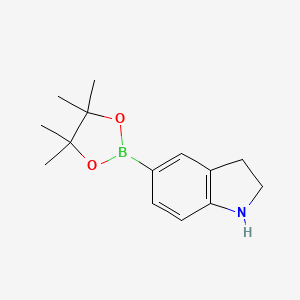

![molecular formula C9H18ClNO B1442811 N,7,7-三甲基-2-氧杂双环[3.2.0]庚烷-6-胺盐酸盐 CAS No. 1333782-52-7](/img/structure/B1442811.png)

N,7,7-三甲基-2-氧杂双环[3.2.0]庚烷-6-胺盐酸盐

描述

“N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride” is a chemical compound with the CAS Number: 1333782-52-7 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.科学研究应用

饱和含氧杂环的合成

N,7,7-三甲基-2-氧杂双环[3.2.0]庚烷-6-胺盐酸盐: 是合成饱和含氧杂环的宝贵化合物 。这些结构由于存在于许多生物活性分子和药物中而具有重要意义。该化合物可以作为合成复杂环状结构的前体或中间体,而这些结构通常难以合成。

不对称催化

该化合物的手性使其成为不对称催化的极佳候选者 。它可用于在各种药物的合成中诱导手性,确保更有效地产生所需的对映异构体。这对许多药物的活性至关重要,因为不同的对映异构体可能具有截然不同的生物学效应。

聚合

由于其双环结构,N,7,7-三甲基-2-氧杂双环[3.2.0]庚烷-6-胺盐酸盐可以参与聚合反应,生成具有独特性质的聚合物 。这些聚合物可以在从材料科学到生物降解塑料的各个领域得到应用。

生物活性研究

该化合物可以用作合成天然生物活性分子类似物的支架 。这使得研究人员能够研究构效关系,并开发具有更高功效和更少副作用的新药。

天然产物的化学合成

该化合物在天然产物的化学合成中起着重要作用,特别是那些具有复杂结构的天然产物 。它可用于构建天然化合物的核心骨架,然后可以对其进行进一步修饰以获得最终产物。

分子器件的开发

N,7,7-三甲基-2-氧杂双环[3.2.0]庚烷-6-胺盐酸盐的独特结构使其成为开发分子器件的潜在候选者 。这些器件可用于各个领域,包括纳米技术和分子电子学,其中该化合物的性质可以被利用以在分子水平上执行特定功能。

作用机制

N7-TMA-HCl acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate molecule. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme's activity.

Biochemical and Physiological Effects

N7-TMA-HCl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol, and has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to modify the expression of certain genes, and to modulate the activity of certain hormones.

实验室实验的优点和局限性

N7-TMA-HCl has several advantages over other compounds when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of applications. Its low toxicity also makes it a safe compound to use in the laboratory. However, it is important to note that N7-TMA-HCl is a relatively weak inhibitor and can be easily displaced by other ligands, which may limit its effectiveness in certain experiments.

未来方向

The versatility of N7-TMA-HCl makes it a promising compound for further research. Potential future directions include the use of N7-TMA-HCl as a tool to study the structure and function of proteins, as well as its use in the synthesis of novel organic compounds. Additionally, further research into the biochemical and physiological effects of N7-TMA-HCl could provide insight into its potential therapeutic applications. Finally, further studies into the mechanism of action of N7-TMA-HCl could lead to the development of more effective inhibitors of enzymes and other biological targets.

安全和危害

属性

IUPAC Name |

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJPFTSZPLRLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2C1OCC2)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

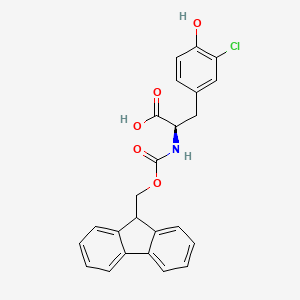

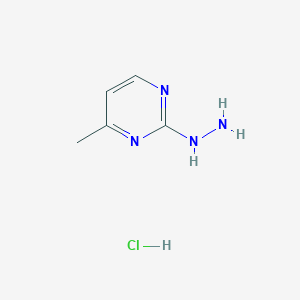

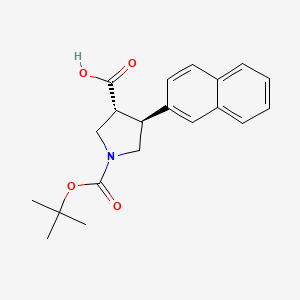

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

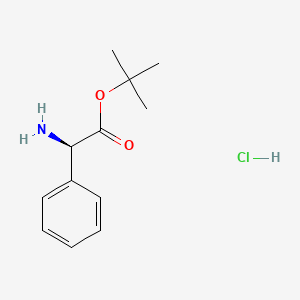

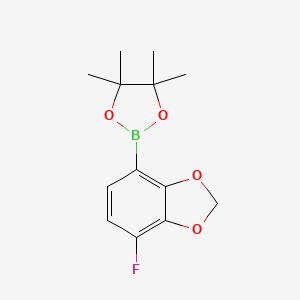

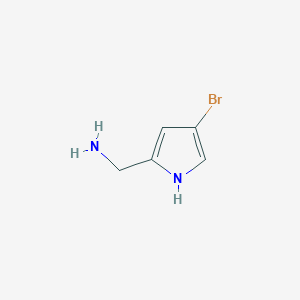

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)

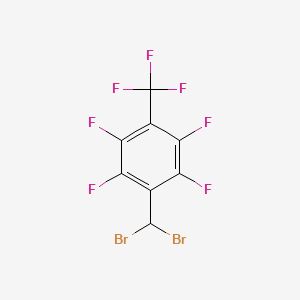

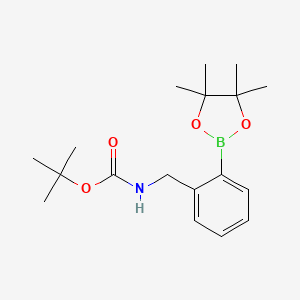

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)